molecular formula C6H2ClIN2 B2611029 6-Chloro-4-iodopicolinonitrile CAS No. 1564978-89-7

6-Chloro-4-iodopicolinonitrile

Cat. No.: B2611029
CAS No.: 1564978-89-7
M. Wt: 264.45
InChI Key: GFGBRSXWWXFWBO-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopicolinonitrile is an organic compound with the molecular formula C6H2ClIN2 It is a derivative of picolinonitrile, characterized by the presence of chlorine and iodine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the iodination of 6-chloropicolinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-iodopicolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution Products: Various substituted picolinonitriles depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: Amino derivatives of picolinonitrile.

Scientific Research Applications

6-Chloro-4-iodopicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopicolinonitrile depends on the specific reactions it undergoes. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The nitrile group can participate in hydrogen bonding and coordination with metal catalysts, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    4-Chloro-2-iodopyridine: Similar structure with different substitution pattern.

    6-Bromo-4-iodopicolinonitrile: Bromine instead of chlorine.

    4-Iodo-2-methylpyridine: Methyl group instead of nitrile.

Uniqueness: 6-Chloro-4-iodopicolinonitrile is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable diverse chemical transformations. Its nitrile group adds further versatility in synthetic applications.

Properties

IUPAC Name

6-chloro-4-iodopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGBRSXWWXFWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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